Higher Boiling Point: IPP (238–253 °C) vs. Methyl Phenylacetate (218 °C) and Ethyl Phenylacetate (229 °C) — Thermal Processing Advantage
Isopropyl phenylacetate exhibits an experimentally determined boiling point range of 238–253 °C at 760 mmHg [1], which is 20–35 °C higher than methyl phenylacetate (218 °C) and 9–24 °C higher than ethyl phenylacetate (229 °C) . Isobutyl phenylacetate (IBuPA) shares a similarly high boiling point (253 °C), but its significantly lower vapor pressure already distinguishes it (see Evidence Item 2). For procurement decisions, the 20–35 °C elevation over MePA directly translates to reduced evaporative loss during high-temperature unit operations such as sugar confectionery cooking (145–155 °C), spray-drying encapsulation inlet temperatures (160–200 °C), and extrusion processing.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 238–253 °C |
| Comparator Or Baseline | Methyl phenylacetate: 218 °C; Ethyl phenylacetate: 229 °C |
| Quantified Difference | IPP boiling point is 20–35 °C higher than MePA, 9–24 °C higher than EtPA |
| Conditions | Atmospheric pressure, JECFA specification and supplier certificates of analysis |
Why This Matters
A higher boiling point directly reduces volatile aroma compound loss during heated processing, impacting yield, batch-to-batch consistency, and final product sensory intensity — a critical procurement parameter for flavor houses sourcing heat-stable ingredients.
- [1] JECFA, 'Specifications for Flavourings: Isopropyl Phenylacetate (JECFA No. 1011)', Boiling point: 238-253°C, FAO, 2002. View Source
